[2-Isopropylcyclopropyl]methanol: A Technical Guide on Physical Properties, Synthesis, and Applications in Drug Development
[2-Isopropylcyclopropyl]methanol: A Technical Guide on Physical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance target affinity and metabolic stability. [2-isopropylcyclopropyl]methanol (CAS: 1512049-48-7) has emerged as a highly valuable structural building block in the synthesis of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Protein-Protein Interaction (PPI) stabilizers. This whitepaper provides an in-depth analysis of its physical properties, details self-validating synthetic protocols, and explores the mechanistic rationale behind its deployment in advanced drug design.
Structural Theory and Physical Properties
The molecular architecture of [2-isopropylcyclopropyl]methanol features a highly strained three-membered carbocycle appended with a bulky isopropyl group and a primary carbinol. The cyclopropane ring is characterized by "bent bonds" (Walsh orbitals), which possess greater p-character than standard alkanes. This unique hybridization imparts alkene-like electronic properties to the ring, slightly increasing the acidity of the adjacent hydroxymethyl protons and influencing the overall dipole moment.
From a physical standpoint, the rigid, planar nature of the cyclopropane ring allows for tighter molecular packing compared to acyclic aliphatic counterparts (e.g., heptanol). This structural density manifests in elevated refractive indices and higher specific gravities.
Quantitative Physical Data Summary
Note: Due to its primary role as an intermediate, exact experimental thermodynamic values are often derived alongside predictive modeling based on its structural components.
| Parameter | Value / Characteristic | Mechanistic Rationale |
| CAS Registry Number | 1512049-48-7 | Unique identifier for the specific isomer/mixture 1. |
| Molecular Formula | C₇H₁₄O | Standard aliphatic composition 2. |
| Molecular Weight | 114.19 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | 20.2 Ų | Dictated exclusively by the primary hydroxyl group; optimal for maintaining high membrane permeability. |
| Estimated LogP | 1.8 – 2.1 | The lipophilic isopropyl and cyclopropyl groups are perfectly balanced by the polar carbinol, making it an ideal fragment for hydrophobic pocket targeting. |
| Density (Est.) | 0.88 – 0.91 g/cm³ | Higher than acyclic aliphatic alcohols due to the rigid, dense molecular packing of the strained cyclopropane ring. |
Synthetic Methodologies & Experimental Workflows
The synthesis of highly substituted cyclopropanes requires strict stereochemical control. The most reliable method for generating [2-isopropylcyclopropyl]methanol is the cyclopropanation of 4-methyl-2-penten-1-ol.
Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation
Causality & Logic: The standard Simmons-Smith reaction relies on a zinc-copper couple, which is heterogeneous and prone to unpredictable initiation periods. The Furukawa modification utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), generating the reactive carbenoid (EtZnCH₂I) homogeneously in solution 3. This ensures reproducible reaction kinetics. The allylic alcohol directs the cyclopropanation via chelation, ensuring high syn-diastereoselectivity.
Step-by-Step Methodology:
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Carbenoid Preparation: To a flame-dried, argon-purged Schlenk flask, add dry dichloromethane (DCM) (10 mL) and Et₂Zn (1.0 M in hexane, 11.0 mmol, 5.0 equiv). Cool the solution strictly to 0 °C using an ice-water bath.
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Expert Insight: DCM is a non-coordinating solvent that stabilizes the electrophilic zinc carbenoid. Maintaining 0 °C is critical to prevent the thermal decomposition of the carbenoid into ethylene and zinc iodide.
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Activation: Add CH₂I₂ (11.0 mmol, 5.0 equiv) dropwise over 15 minutes. Stir until the mixture transitions into a white suspension (approx. 30 minutes).
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Self-Validation: The dropwise addition controls the highly exothermic halogen-metal exchange. The appearance of the white suspension is the visual confirmation that the active EtZnCH₂I species has successfully formed 3.
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Substrate Addition: Slowly add a solution of 4-methyl-2-penten-1-ol (2.2 mmol, 1.0 equiv) in dry DCM (5 mL) to the suspension at 0 °C.
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Reaction Progression: Stir the reaction mixture for 4 hours at 0 °C. Monitor via TLC (Hexane:EtOAc 4:1) using a KMnO₄ stain to observe the disappearance of the alkene.
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Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous phase with DCM (3 × 10 mL).
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Expert Insight: NH₄Cl provides a mild, buffered proton source to destroy unreacted organozinc species. Using stronger acids would risk protonating the cyclopropane ring, leading to ring-opening side reactions 3.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (0–20% EtOAc in hexane).
Alternative Scalable Route: For industrial scale-up avoiding highly pyrophoric diethylzinc, a tandem Barbier-type cyclopropanation using dibromomethane and tert-butyl magnesium chloride can be employed, offering a robust "one-pot" alternative 4.
Figure 1: Mechanism and workflow of the Furukawa-modified Simmons-Smith cyclopropanation.
Applications in Advanced Therapeutics
The [2-isopropylcyclopropyl]methyl moiety is not merely a passive linker; it is an active pharmacological vector used to manipulate the thermodynamics of protein binding.
Targeted Protein Degradation (PROTACs)
Recent advancements in PROTAC development utilize ((1R,2S)-2-isopropylcyclopropyl)methanol derivatives to synthesize compounds that mediate the degradation of pathogenic proteins 5. In PROTAC design, the entropic penalty of forming a ternary complex (Target Protein – PROTAC – E3 Ligase) is a major hurdle.
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Mechanistic Rationale: By replacing a flexible acyclic alkyl chain with a rigid cyclopropane ring, medicinal chemists restrict the molecule's degrees of freedom. This pre-organizes the linker into a bioactive conformation, significantly lowering the entropic cost of binding. Simultaneously, the isopropyl group provides precise steric bulk to fill hydrophobic sub-pockets on the E3 ligase surface 5.
Protein-Protein Interaction (PPI) Stabilizers
Stabilizing hub proteins, such as the 14-3-3 protein family, requires molecules that can act as "molecular glues" at the protein-protein interface. [2-isopropylcyclopropyl]methanol is utilized as a critical building block to synthesize tethers that lock these protein complexes in their active states 3. The primary alcohol serves as a versatile synthetic handle (easily oxidized to an aldehyde via Dess-Martin periodinane for reductive aminations) while the lipophilic cyclopropyl-isopropyl tail engages the shallow, hydrophobic grooves of the protein surface 3.
Figure 2: Integration of the [2-isopropylcyclopropyl]methyl moiety in targeted protein degradation.
References
- ChemicalBook - CAS 1512049-48-7 / (2-isopropylcyclopropyl)methanol Properties and Identity.
- US Patent 20240317706A1 - Compounds that mediate protein degradation and methods of use thereof.
- WO Patent 2024192415A1 - Protein-protein interaction stabilizers.
- Aaronchem - 3,7-DiMethyl-1,7-octanediol and related derivatives (Product Details).
- US Patent 8450533B2 - Cyclopropanation process.
Sources
- 1. CAS [chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. WO2024192415A1 - Protein-protein interaction stabilizers - Google Patents [patents.google.com]
- 4. US8450533B2 - Cyclopropanation process - Google Patents [patents.google.com]
- 5. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
